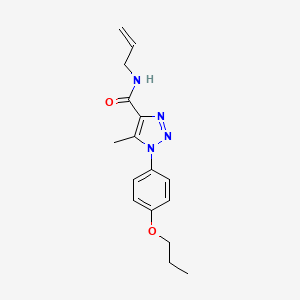![molecular formula C14H19Cl2N3O3S B4442379 N-(2,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4442379.png)
N-(2,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide
描述
N-(2,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, also known as DPA-714, is a small molecule that has gained attention for its potential use in the field of neuroimaging. DPA-714 is a selective ligand for the translocator protein (TSPO), a mitochondrial protein that has been implicated in a variety of physiological and pathological processes, including inflammation, neurodegeneration, and cancer.
作用机制
The exact mechanism of action of N-(2,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide is not fully understood, but it is believed to bind to a specific site on TSPO, leading to a conformational change in the protein and subsequent activation of downstream signaling pathways. TSPO has been implicated in a variety of physiological and pathological processes, including regulation of mitochondrial function, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N-(2,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects, including the ability to modulate inflammation and oxidative stress. In preclinical studies, N-(2,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been shown to reduce neuroinflammation and improve cognitive function in animal models of neurodegenerative disease.
实验室实验的优点和局限性
One of the main advantages of using N-(2,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide in lab experiments is its high specificity for TSPO, which allows for accurate and reliable quantification of TSPO expression in vivo. However, N-(2,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has a relatively short half-life, which can make it challenging to use in longitudinal studies. Additionally, N-(2,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide is a small molecule, which can limit its ability to penetrate the blood-brain barrier and reach target tissues.
未来方向
There are a number of potential future directions for research on N-(2,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, including the development of new imaging techniques that can improve the sensitivity and specificity of TSPO imaging. Additionally, there is growing interest in using N-(2,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide as a therapeutic agent for neurodegenerative disease, either alone or in combination with other drugs. Finally, there is a need for further research to fully elucidate the mechanism of action of N-(2,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide and its downstream signaling pathways.
科学研究应用
N-(2,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been used extensively in the field of neuroimaging, particularly in studies aimed at understanding the role of TSPO in neuroinflammation and neurodegeneration. N-(2,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been shown to be a highly specific ligand for TSPO, with minimal binding to other proteins or receptors. This specificity has allowed researchers to use N-(2,5-dichlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide to visualize and quantify TSPO expression in vivo using positron emission tomography (PET) imaging.
属性
IUPAC Name |
N-(2,5-dichlorophenyl)-1-(dimethylsulfamoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2N3O3S/c1-18(2)23(21,22)19-7-5-10(6-8-19)14(20)17-13-9-11(15)3-4-12(13)16/h3-4,9-10H,5-8H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAOGDYJGPMAKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl [2,4-dichloro-3-methyl-6-(1H-tetrazol-1-yl)phenoxy]acetate](/img/structure/B4442306.png)
![2-{[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]thio}nicotinonitrile](/img/structure/B4442307.png)
![4-methyl-N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4442321.png)
![3-(2-buten-1-yl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4442324.png)
![3-amino-N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4442332.png)
![1-benzyl-7-methyl-2-(4-morpholinylcarbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4442341.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4442344.png)
![N,N,3-trimethyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4442347.png)
![2-chloro-N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)benzamide](/img/structure/B4442353.png)
![1-[3-(4-methylphenyl)propanoyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B4442357.png)

![(3-endo)-8-{4-[(diethylamino)methyl]-5-ethyl-2-furoyl}-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B4442367.png)

![6-[(6-methoxy-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4442390.png)